Ethyl 2-hydroxy-2-(3-hydroxyphenyl)acetate

Physicochemical profiling Drug-likeness Solubility prediction

Research requiring the meta-hydroxy mandelate motif faces substitution risks: ethyl mandelate (higher LogP ~1.3) or para-hydroxy regioisomer alter solubility and reaction outcomes. This difunctional aromatic ester provides two orthogonal hydroxyl groups (α-OH and meta-phenolic OH) for regiocontrolled elaboration. - Chiral α-carbon center supports enantioselective methodology development - Hydrolyzes to 3-hydroxymandelic acid (60% yield) - metabolite of phenylephrine - Computed LogP 0.99, TPSA 66.8 Ų - favorable drug-like solubility profile Stocked for immediate R&D quantities. Technical data sheet available.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 102654-39-7
Cat. No. B058013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-hydroxy-2-(3-hydroxyphenyl)acetate
CAS102654-39-7
Synonymsm-Hydroxymandelic Acid Ethyl Ester;  α,3-Dihydroxybenzeneacetic Acid Ethyl Ester
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC(=CC=C1)O)O
InChIInChI=1S/C10H12O4/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6,9,11-12H,2H2,1H3
InChIKeyXAEXAICFDSHISN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Hydroxy-2-(3-hydroxyphenyl)acetate: Structural Identity and Procurement Overview


Ethyl 2-hydroxy-2-(3-hydroxyphenyl)acetate (CAS 102654-39-7), also known as Ethyl 3-Hydroxymandelate, is a difunctional aromatic ester with the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol . It belongs to the arylmandelate ester class, characterized by an α-hydroxy ester motif and a meta-substituted phenolic hydroxyl group on the phenyl ring. This compound is recognized as a versatile small-molecule scaffold and is found as a natural aromatic constituent in kiwi-derived wine products [1]. Its dual hydroxy functionality (aliphatic α‑OH and aromatic meta‑OH) distinguishes it from simpler mandelate or phenylacetate esters and underpins its utility as a synthetic intermediate in medicinal chemistry and natural product synthesis.

Generic Substitution Risks and Structural Specificity


Ethyl 2-hydroxy-2-(3-hydroxyphenyl)acetate cannot be generically substituted by its closest structural analogs—ethyl mandelate (lacking the aromatic hydroxyl), ethyl (3-hydroxyphenyl)acetate (lacking the α‑hydroxyl), or the para‑hydroxy regioisomer—because even single functional group variations produce substantial shifts in polarity, hydrogen-bonding capacity, and metabolic fate. Computed physicochemical properties reveal that the meta‑hydroxy substitution pattern yields a LogP of approximately 0.99 and a topological polar surface area (TPSA) of 66.8 Ų, markedly more hydrophilic than the des‑hydroxy analog ethyl mandelate (LogP ≈1.3–1.5; TPSA ≈46.5 Ų) [1]. The para‑hydroxy regioisomer (CAS 68758-68-9) shares an identical molecular formula but differs in the ring substitution position, which alters intramolecular hydrogen‑bonding possibilities and regioselective reactivity in subsequent derivatization steps [2]. Consequently, substituting any of these analogs without requalification risks altering solubility profiles, reaction kinetics in downstream synthetic steps, and biological target engagement—particularly in applications requiring meta‑phenolic recognition motifs relevant to vancomycin‑type antibiotic precursor synthesis [3].

Quantitative Differentiation vs. Closest Structural Analogs


Hydrophilicity and Polar Surface Area vs. Ethyl Mandelate

The presence of the meta‑phenolic hydroxyl group confers a substantial increase in polarity relative to the parent mandelate ester. Ethyl 2-hydroxy-2-(3-hydroxyphenyl)acetate exhibits a computed LogP of 0.99 (experimental) and TPSA of 66.8 Ų, whereas ethyl mandelate (CAS 774‑40‑3) displays a LogP of 1.28–1.53 and TPSA of 46.5 Ų [1]. This corresponds to a ΔLogP of approximately –0.3 to –0.5 units and a ΔTPSA of +20.3 Ų, indicating significantly greater hydrophilicity and hydrogen‑bonding capacity for the target compound.

Physicochemical profiling Drug-likeness Solubility prediction

Alpha-Hydroxy Contribution vs. Deoxy Analog

The α‑hydroxy group at the benzylic position is absent in the commonly available analog ethyl (3‑hydroxyphenyl)acetate (CAS 22446‑38‑4). Ethyl (3‑hydroxyphenyl)acetate has a computed LogP of ~1.5 and TPSA of 46.5 Ų, with only one HBD . The target compound, by virtue of the additional α‑OH, increases TPSA by 20.3 Ų, adds a second HBD, and reduces LogP by ~0.5 units. These changes alter solvation thermodynamics and introduce a chiral center, enabling downstream stereoselective transformations that are impossible with the achiral deoxy analog.

Scaffold diversification Hydrogen bonding Enzyme recognition

Synthetic Utility as a 3-Hydroxymandelic Acid Precursor

The compound has been reported to undergo basic hydrolysis (LiOH, THF/H₂O, 12 h) to afford 3‑hydroxymandelic acid in 60% isolated yield [1]. 3-Hydroxymandelic acid is a metabolite of phenylephrine and serves as a key building block for antibiotic-related amino acid synthesis. Comparable hydrolysis yields for the para‑hydroxy regioisomer (ethyl 4-hydroxymandelate) under similar conditions have not been reported in the peer‑reviewed literature, limiting direct quantitative comparison; however, the meta‑specific regiochemistry of the product is essential for downstream enzymatic transformations relevant to vancomycin‑type glycopeptide biosynthesis [2].

Synthetic intermediate Hydrolysis Chiral building block

Regioisomeric Effects: Meta- vs. Para-Hydroxy Substitution

The meta‑position of the phenolic hydroxyl group in the target compound enables unique intramolecular hydrogen‑bonding geometries that are geometrically inaccessible to the para‑hydroxy regioisomer (ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate, CAS 68758‑68‑9). While the para‑isomer shares the identical molecular formula and molecular weight of 196.20 g/mol [1], its linear geometry precludes the intramolecular H‑bond between the meta‑OH and the α‑hydroxy or ester carbonyl oxygen that is possible for the meta‑isomer. Although no direct comparative spectroscopic or crystallographic data are publicly available for this specific pair, this class‑level inference is well‑precedented in ortho/meta/para‑hydroxy aromatic ester series [2].

Regioisomer comparison Intramolecular hydrogen bonding Reactivity prediction

Prioritized Research and Industrial Applications


Synthesis of 3-Hydroxymandelic Acid for Metabolite and Antibiotic Research

The compound's demonstrated hydrolysis to 3‑hydroxymandelic acid in 60% yield [1] makes it the preferred protected precursor for generating this metabolite of phenylephrine and for exploring biosynthetic pathways toward 3,5‑dihydroxyphenylglycine—a non‑proteinogenic amino acid component of vancomycin‑class antibiotics [2]. The meta‑hydroxy substitution pattern is essential for this application; neither the para‑hydroxy regioisomer nor the deoxy analog ethyl (3‑hydroxyphenyl)acetate can substitute because they lack the requisite alpha‑hydroxy group for mandelate scaffold formation or bear the hydroxyl at an incorrect ring position.

Chiral Pool Synthesis and Asymmetric Catalysis

With its chiral α‑carbon center introduced by the α‑hydroxy group—a feature absent in ethyl (3‑hydroxyphenyl)acetate [1]—this compound serves as a racemic or resolved starting material for developing enantioselective synthetic methodologies. The combination of α‑OH and meta‑phenolic OH provides two chemically distinct hydroxyl groups amenable to orthogonal protection strategies, enabling regio‑ and stereocontrolled elaboration to more complex chiral mandelate derivatives .

Physicochemical Property Optimization in Drug Discovery

The compound's computed LogP of ~0.99 and TPSA of 66.8 Ų place it in a favorable drug‑like property space distinct from more lipophilic analog ethyl mandelate (LogP ~1.3–1.5) [1]. Medicinal chemistry teams seeking arylmandelate scaffolds with improved aqueous solubility and lower membrane permeability (desirable for targeting extracellular or gut‑restricted targets) should prioritize this meta‑hydroxy variant over the non‑hydroxylated or para‑hydroxy alternatives.

SAR Studies on PPAR and Nuclear Receptor Ligands

The broader class of O‑arylmandelic acids has been established as a scaffold for highly selective human PPAR α/γ agonists, where the substitution pattern on the aryl ring critically tunes receptor subtype selectivity [1]. Ethyl 2‑hydroxy-2-(3‑hydroxyphenyl)acetate provides the meta‑hydroxy‑substituted mandelate core that can be elaborated to explore the impact of ring hydroxyl positioning on PPAR isoform selectivity, filling a specific SAR gap between the extensively studied para‑substituted and unsubstituted arylmandelate series.

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